molecular formula C13H14N4S B5910314 6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Katalognummer B5910314
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: QXRHXWVNPFWERD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, commonly known as ACT-335827, is a small molecule inhibitor that has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its ability to inhibit the activity of a specific protein target.

Wirkmechanismus

ACT-335827 exerts its pharmacological effects by inhibiting the activity of a specific protein target, which is involved in the regulation of various cellular processes. This protein target is known to play a crucial role in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The inhibition of the protein target by ACT-335827 has been shown to result in various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. The compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using ACT-335827 in lab experiments is its specificity towards the protein target, which allows for the selective inhibition of the target without affecting other cellular processes. However, the compound has certain limitations, including its low solubility and stability, which can lead to difficulties in formulation and storage.

Zukünftige Richtungen

There are several future directions for the research on ACT-335827, including the development of novel formulations and delivery systems that can improve the solubility and stability of the compound. Further studies are also needed to explore the potential therapeutic applications of the compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the identification of new protein targets that can be inhibited by ACT-335827 can lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesemethoden

The synthesis of ACT-335827 involves a multistep process that includes the reaction of 2,6-dichloropyridine with cyclohexylamine to obtain the intermediate product. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts, resulting in the formation of the final product.

Wissenschaftliche Forschungsanwendungen

ACT-335827 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of a specific protein target, which is involved in the regulation of various cellular processes.

Eigenschaften

IUPAC Name

2-amino-4-cyclohexyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h8H,1-5H2,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHXWVNPFWERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=S)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclohexyl-6-mercaptopyridine-3,5-dicarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.